molecular formula C19H26N2S B1684310 Pergolide CAS No. 66104-22-1

Pergolide

Cat. No.: B1684310
CAS No.: 66104-22-1
M. Wt: 314.5 g/mol
InChI Key: YEHCICAEULNIGD-MZMPZRCHSA-N
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Description

Pergolide is a synthetic ergoline derivative with the chemical name 8β-[(methylthio)methyl]-6-propylergoline. It is primarily known for its role as a dopamine receptor agonist. This compound was initially developed for the treatment of Parkinson’s disease and hyperprolactinemia. due to its association with valvular heart disease, its use in humans has been largely discontinued in many countries. It remains in use for veterinary purposes, particularly for treating pituitary pars intermedia dysfunction (PPID) in horses .

Mechanism of Action

Target of Action

Pergolide is an ergot derivative that primarily targets dopamine D2 and D3 receptors , as well as alpha2- and alpha1-adrenergic , and 5-hydroxytryptamine (5-HT) receptors . These receptors play a crucial role in the regulation of motor control, mood, and cognition.

Mode of Action

This compound acts as an agonist at its target receptors, meaning it binds to these receptors and activates them . This activation mimics the action of dopamine, a neurotransmitter that is deficient in conditions such as Parkinson’s disease . By stimulating dopamine receptors, this compound compensates for the impaired dopamine signaling seen in these conditions .

Biochemical Pathways

The activation of dopamine receptors by this compound leads to a number of pharmacological effects. In the case of dopamine D2 and D3 receptors, their stimulation has been associated with the improvement of symptoms of movement disorders . The activation of these receptors can inhibit the excessive release of certain hormones and other mediators, such as adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormone (MSH) .

Pharmacokinetics

This compound is well absorbed and widely distributed in the body . It is extensively metabolized in the liver, and its elimination half-life is approximately 27 hours . These properties affect the bioavailability of this compound and its duration of action. The pharmacokinetics of this compound can vary among individuals, which may necessitate adjustments in dosage .

Result of Action

The activation of dopamine receptors by this compound results in the alleviation of symptoms associated with conditions like Parkinson’s disease . This compound use has been linked to an increased risk of cardiac valvulopathy , highlighting the importance of monitoring during treatment.

Action Environment

Environmental factors can influence the action of this compound. For instance, genetic differences among individuals can contribute to variations in response to this compound treatment . Some individuals may require higher or lower doses of this compound due to these genetic differences . Furthermore, the route of administration can also affect this compound’s pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pergolide involves several key steps:

    Starting Material: The synthesis begins with the ergot alkaloid, lysergic acid.

    Reduction: Lysergic acid is reduced using lithium aluminum hydride to form the intermediate compound.

    Substitution: The intermediate undergoes a substitution reaction with methylthiomethyl chloride in the presence of a base to introduce the methylthio group.

    Final Product: The resulting compound is then purified to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pergolide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, pergolide is used as a model compound to study the behavior of ergoline derivatives. Its reactions provide insights into the reactivity and stability of similar compounds .

Biology

Biologically, this compound is used to study dopamine receptor interactions. It serves as a tool to understand the mechanisms of dopamine agonists and their effects on the central nervous system .

Medicine

Medically, this compound was used to treat Parkinson’s disease and hyperprolactinemia. It helps in managing symptoms by stimulating dopamine receptors, thereby compensating for the reduced dopamine levels in patients .

Industry

In the veterinary industry, this compound is used to treat pituitary pars intermedia dysfunction in horses. It helps in regulating hormone levels and improving the overall health of affected animals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pergolide is unique due to its high affinity for both D1 and D2 dopamine receptors, making it one of the most potent dopamine agonists. its association with valvular heart disease has limited its use compared to other dopamine agonists .

Properties

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHCICAEULNIGD-MZMPZRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66104-23-2 (mesylate)
Record name Pergolide [INN:BAN]
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DSSTOX Substance ID

DTXSID2023438
Record name Pergolide
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pergolide
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Solubility

5.84e-04 g/L
Record name Pergolide
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Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Pergolide
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CAS No.

66104-22-1
Record name Pergolide
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Record name PERGOLIDE
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Melting Point

207.5 °C
Record name Pergolide
Source DrugBank
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Record name Pergolide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Pergolide interact with its target and what are the downstream effects of this interaction?

A1: this compound acts as a dopamine receptor agonist, primarily targeting both D1 and D2 dopamine receptors [, , , , , ]. Binding to these receptors mimics the effects of dopamine, a neurotransmitter crucial for motor control, reward pathways, and various other physiological functions. This agonism leads to a range of downstream effects, including:

    Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

    A2: this compound Mesylate (CAS 66104-23-2) has the molecular formula C20H26N2S • CH4O3S. Its molecular weight is 410.57 g/mol. Key spectroscopic data includes:

      Q3: How does modifying the this compound structure impact its activity, potency, and selectivity?

      A3: Research has explored the Structure-Activity Relationship (SAR) of this compound by synthesizing and evaluating various derivatives. Some key findings include:

      • N6-Propyl Substituent: This structural element is crucial for this compound's potent agonism at both 5-HT2B and 5-HT2A receptors []. Replacing it with a methyl group converts this compound from an agonist to an antagonist at these receptors.
      • Thiomethylene Group: Oxidation of the thiomethylene group to sulfoxide or sulfone retains dopaminergic activity, albeit with some differences in potency [, ]. Despropyl derivatives, lacking the N6-propyl substituent, exhibit significantly reduced activity.
      • N6-Substitution and Dimerization: While replacing the N6-propyl with ethyl maintains agonist activity, N6-unsubstituted derivatives show reduced agonism or even antagonistic properties. Dimerization with various linkers has yielded mixed results regarding affinity and activity at 5-HT2A receptors [].

      Q4: What are the key pharmacokinetic (ADME) properties of this compound in various species?

      A4: Research in rats [, ], monkeys [, ], and horses [, , , ] has revealed important pharmacokinetic properties of this compound:

      • Distribution: this compound exhibits a wide distribution in the body, with high concentrations found in the gastrointestinal tract, liver, kidney, and submaxillary gland in rats [].
      • Metabolism: this compound undergoes extensive metabolism, primarily in the liver. Major metabolites identified include this compound Sulfoxide and this compound Sulfone [, ].
      • Excretion: this compound and its metabolites are excreted primarily in feces, with a smaller proportion eliminated in urine [].

      Q5: How do the pharmacokinetic properties of this compound relate to its pharmacodynamic effects?

      A5: The relatively short half-life of this compound, ranging from approximately 4-6 hours in rats and horses to 5-24 hours in horses and monkeys, necessitates multiple daily dosing to maintain therapeutic levels [, , , , ]. Its ability to cross the blood-brain barrier is crucial for its efficacy in treating Parkinson's disease. The long-lasting suppression of prolactin following a single dose underscores its effectiveness in managing hyperprolactinemia [].

      Q6: What in vitro and in vivo models have been used to study this compound's efficacy?

      A6: Researchers have employed a range of in vitro and in vivo models to investigate this compound's efficacy, including:

      • Cell Culture: Studies using PC12 cells, a rat pheochromocytoma cell line, have demonstrated this compound's neuroprotective effects against MPP+ toxicity, a model for Parkinson's disease [].
      • Animal Models: Rodent models, such as the 6-hydroxydopamine-lesioned mouse model [], have provided insights into this compound's potential to protect dopaminergic neurons and ameliorate Parkinsonian symptoms.
      • Clinical Trials: Numerous clinical trials have investigated this compound's efficacy in treating Parkinson's disease [, , , , ]. Results suggest that this compound, as monotherapy or adjunct therapy to Levodopa, can improve motor function and reduce "off" time in patients with early and advanced Parkinson's disease.

      Q7: What are the known toxicological effects and safety concerns associated with this compound use?

      A7: While this compound has shown efficacy in treating certain conditions, it has been associated with several toxicological effects and safety concerns:

      • Valvular Heart Disease: A significant concern is the association between this compound use and the development of cardiac valvulopathy, specifically valvular regurgitation [, , , , ]. This has been linked to this compound's agonist activity at the 5-HT2B receptor.
      • Other Adverse Effects: Common side effects reported with this compound use include nausea, headache, dizziness, and orthostatic hypotension [, ]. Less common but serious adverse effects include hallucinations, confusion, and dyskinesias [].

      Q8: What are the potential alternatives and substitutes for this compound, and how do they compare in terms of performance, cost, and impact?

      A8: Several alternative dopamine agonists are available for treating Parkinson's disease and other conditions, including:

      • Bromocriptine: A D2 receptor agonist, Bromocriptine, has been compared directly with this compound in several clinical trials [, , ]. Results suggest that this compound may offer greater efficacy in improving motor function and reducing "off" time, although it may be associated with a higher incidence of side effects.
      • Cabergoline: Another ergot-derived dopamine agonist, Cabergoline, has shown efficacy in treating hyperprolactinemia and Parkinson's disease []. It is generally well-tolerated but can cause side effects similar to those seen with this compound.
      • Non-Ergot Derived Agonists: Newer, non-ergot derived dopamine agonists, such as Pramipexole and Ropinirole, have emerged as alternatives to this compound, particularly given the concerns regarding valvular heart disease [, ]. These agents have demonstrated efficacy in treating Parkinson's disease and are generally well-tolerated.

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